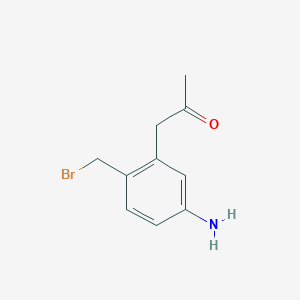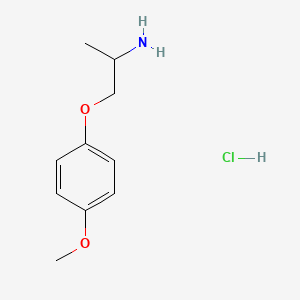
(5-Hydroxy-4,4-dimethylpentyl)ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Hydroxy-4,4-dimethylpentyl)ammonium is an organic compound with a unique structure that includes a hydroxyl group and an ammonium group attached to a dimethylpentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-4,4-dimethylpentyl)ammonium typically involves the reaction of 5-hydroxy-4,4-dimethylpentanol with an ammonium source under controlled conditions. One common method is the reductive amination of 5-hydroxy-4,4-dimethylpentanol using ammonium acetate and a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol at room temperature, yielding the desired ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. For example, a nickel catalyst can be employed to facilitate the reductive amination process, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-4,4-dimethylpentyl)ammonium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 5-oxo-4,4-dimethylpentylammonium.
Reduction: Formation of 5-amino-4,4-dimethylpentylammonium.
Substitution: Formation of 5-chloro-4,4-dimethylpentylammonium or 5-bromo-4,4-dimethylpentylammonium.
Scientific Research Applications
(5-Hydroxy-4,4-dimethylpentyl)ammonium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Hydroxy-4,4-dimethylpentyl)ammonium involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ammonium group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2,2-dimethylpentanol
- 5-Hydroxy-2,4-dimethylpentyl acetate
- 5-Hydroxy-2,4-dimethylpentyl amine
Uniqueness
(5-Hydroxy-4,4-dimethylpentyl)ammonium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic and industrial applications.
Properties
Molecular Formula |
C7H18NO+ |
|---|---|
Molecular Weight |
132.22 g/mol |
IUPAC Name |
(5-hydroxy-4,4-dimethylpentyl)azanium |
InChI |
InChI=1S/C7H17NO/c1-7(2,6-9)4-3-5-8/h9H,3-6,8H2,1-2H3/p+1 |
InChI Key |
ZOOPONUAQQEUQX-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(CCC[NH3+])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5R)-8-Benzoyl-2-(pyridin-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylicacid](/img/structure/B14043429.png)






![4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14043486.png)




![7-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14043510.png)
